molecular formula C10H6ClF3N2 B1582569 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole CAS No. 235106-13-5

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1582569
CAS No.: 235106-13-5
M. Wt: 246.61 g/mol
InChI Key: RJIXEBOSMSSXJC-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a chloro group, a phenyl group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole typically involves cyclization reactions. One common method is the cycloaddition of hydrazines to β-trifluoromethylated vinamidinium salt or 2-(trifluoromethyl)-1,3-diketones . Another approach involves the reaction of α,β-alkynic tosylhydrazones with trifluoromethyltrimethylsilane through a domino cyclization, trifluoromethylation, and deprotection sequence .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of copper-mediated synthesis has been reported to be effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to form hydrogen bonds and interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-phenyl-3-(trifluoromethyl)pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-7-8(6-4-2-1-3-5-6)15-16-9(7)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIXEBOSMSSXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350951
Record name 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235106-13-5
Record name 4-Chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235106-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-5-phenyl-3-(trifluoromethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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